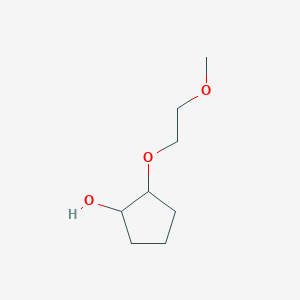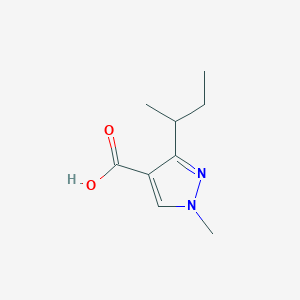
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butan-2-yl group and a methyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(Butan-2-yl)-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the butan-2-yl group.
3-(Butan-2-yl)-1-methyl-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
3-(Butan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both the butan-2-yl and methyl groups on the pyrazole ring, along with the carboxylic acid group, allows for diverse chemical reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-butan-2-yl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)8-7(9(12)13)5-11(3)10-8/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
NVJCHQYVUHXORN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN(C=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


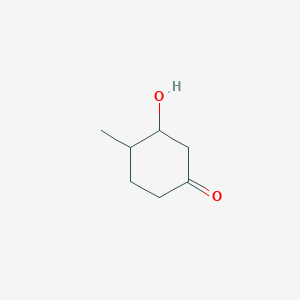
amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
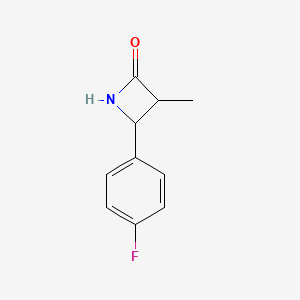
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
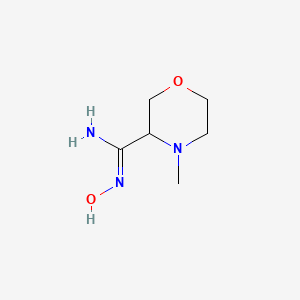
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
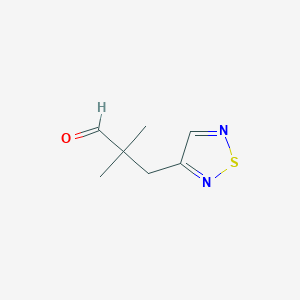
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
